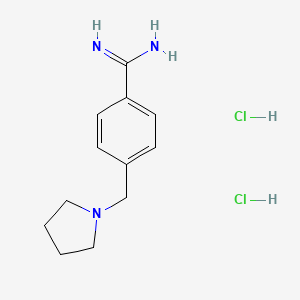
4-(Pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride
Descripción general
Descripción
“4-(Pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1258650-88-2 . It has a molecular weight of 276.21 and its molecular formula is C12H19Cl2N3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to the benzene ring is a carboximidamide group (C(=NH)NH2), which is connected to the benzene ring via a methylene (-CH2-) group. This methylene group is also connected to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis in Anticancer Research
4-(Pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride is a significant intermediate in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2018) outlines the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, emphasizing its role in the development of new antitumor drugs and improving the selectivity, efficiency, and safety of anticancer drugs. This synthesis process plays a crucial role in the study of anticancer drugs, particularly for breast cancer, lymphoma, and colon cancer (Zhang, Cao, Xu, & Wang, 2018).
Luminescent Properties in Chemical Research
The compound exhibits luminescent properties, as demonstrated in a study by Srivastava et al. (2017). They synthesized related compounds with enhanced emission in aqueous-DMF solution, showing multi-stimuli response and mechanochromic properties. These properties are essential in the development of materials with specific optical characteristics (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Fluorescent Sensor Development
A 2013 study by Khattar and Mathur discussed the use of a similar compound in developing a fluorescent sensor for dopamine. This highlights its potential application in creating sensitive detection methods for biologically significant molecules (Khattar & Mathur, 2013).
Electropolymerization and Conducting Polymers
A study by Larmat et al. (1996) on electropolymerization of related pyrrolidine compounds suggests potential applications in creating conducting polymers. These polymers have significant implications in electronic and material science, particularly in the development of novel electronic devices (Larmat, Soloducho, Katritzky, & Reynolds, 1996).
Inhibition of Heme Oxygenase
A study on the inhibition of heme oxygenase-2 activity by analogs of 4-(pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride derivatives shows the potential application in pharmacology. These compounds selectively inhibit heme oxygenase-2 isozyme, which has implications in treating diseases related to heme oxygenase activity (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c13-12(14)11-5-3-10(4-6-11)9-15-7-1-2-8-15;;/h3-6H,1-2,7-9H2,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXBHRGDMHVMTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride | |
CAS RN |
1258650-88-2 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



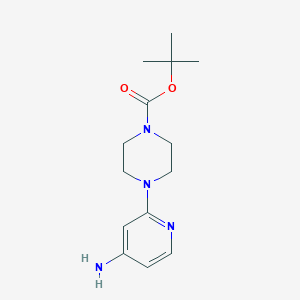

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
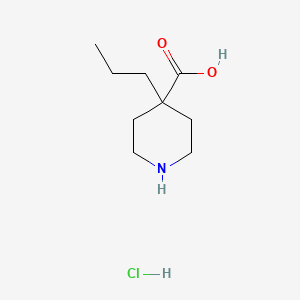
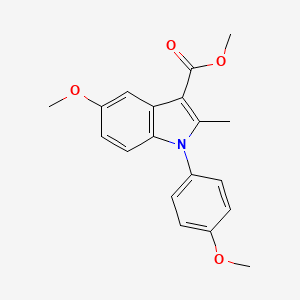

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)
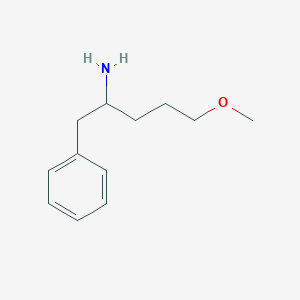

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)